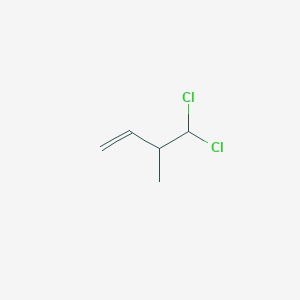
4,4-Dichloro-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dichloro-3-methylbut-1-ene is an organic compound with the molecular formula C₅H₈Cl₂ It is a chlorinated derivative of butene, characterized by the presence of two chlorine atoms and a methyl group attached to the butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4-Dichloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-1-ene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and is conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dichloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Major Products Formed:
Substitution: Formation of compounds such as 4-chloro-3-methylbut-1-ene.
Addition: Formation of 4,4-dibromo-3-methylbutane or 4,4-dichloro-3-methylbutane.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Applications De Recherche Scientifique
4,4-Dichloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4-Dichloro-3-methylbut-1-ene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. Additionally, the double bond in the butene moiety can participate in electrophilic addition reactions, resulting in the formation of addition products.
Comparaison Avec Des Composés Similaires
3-Methylbut-1-ene: A non-chlorinated analog with similar structural features but lacking the chlorine atoms.
4,4-Dibromo-3-methylbut-1-ene: A brominated analog with bromine atoms instead of chlorine.
2-Methylbut-2-ene: An isomer with a different arrangement of the double bond and substituents.
Uniqueness: 4,4-Dichloro-3-methylbut-1-ene is unique due to the presence of two chlorine atoms at the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This unique structure allows for specific reactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
88226-91-9 |
|---|---|
Formule moléculaire |
C5H8Cl2 |
Poids moléculaire |
139.02 g/mol |
Nom IUPAC |
4,4-dichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(6)7/h3-5H,1H2,2H3 |
Clé InChI |
FQKJYZHLMHBKPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
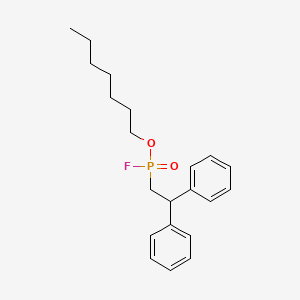
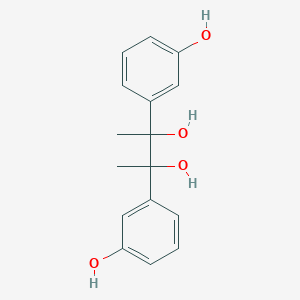
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
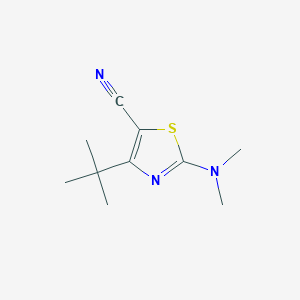
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)
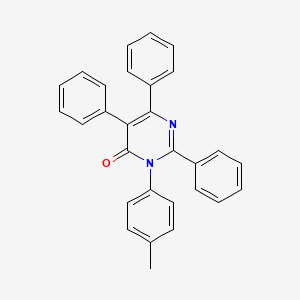

![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
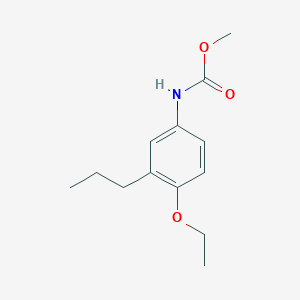
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)


